
(1-Methylcyclopropyl)boronic acid
Descripción general
Descripción
“(1-Methylcyclopropyl)boronic acid” is a boronic acid derivative with the molecular formula C4H9BO2 . Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various fields such as chemical biology, medicinal chemistry, and material chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a methylcyclopropyl group . The boronic acid moiety is a key functional group in many chemical reactions .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to form reversible covalent bonds with diols . This property has been exploited in various chemical reactions, including the Suzuki-Miyaura coupling .Aplicaciones Científicas De Investigación
Agricultural Applications : Boron complexes, such as those derived from (1-Methylcyclopropyl)boronic acid, have been developed to release 1-Methylcyclopropyl (1-MCP) in a controlled manner upon water contact. This is particularly beneficial in open crop fields for protecting crops from environmental stresses like drought and water logging (Sarker, Tomasula, & Liu, 2016).
Sensing and Biological Applications : Boronic acids are valuable in various sensing applications, biological labeling, protein manipulation, and therapeutics. Their use in detecting biologically active substances like carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide aids in disease prevention, diagnosis, and treatment (Lacina, Skládal, & James, 2014); (Huang et al., 2012).
Pharmaceutical Applications : The compounds exhibit potential as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics. Their role in pharmaceuticals is increasingly gaining attention due to these properties (Yang, Gao, & Wang, 2003).
Drug Delivery Systems : Boronic acid-decorated (co)polymers are promising for applications ranging from glucose sensors to autonomous drug delivery systems, indicating their versatility in biomedical applications (Vancoillie & Hoogenboom, 2016).
Catalysis : Boronic acid catalysis (BAC) facilitates mild, selective activation of hydroxy groups in various organic reactions. This method promotes the production of useful products under mild conditions, reducing wasteful activation processes (Hall, 2019).
Neutron Capture Therapy : Boronated unnatural cyclic amino acids, including derivatives of 1-MCP, have shown high uptake in tumors and potential for use in boron neutron capture therapy, a promising cancer treatment approach (Kabalka, Wu, & Yao, 2008).
Synthetic Chemistry : Heterocyclic boronic acids play a crucial role in the synthesis of biphenyls and have potential biological applications, though their synthesis remains challenging due to their complex nature (Tyrrell & Brookes, 2003).
Biomedical Applications : Boronic acid polymers have promising applications in treating conditions like HIV, obesity, diabetes, and cancer, but their unique reactivity, solubility, and responsive nature have resulted in them being underutilized (Cambre & Sumerlin, 2011).
Material Science : Boronic acid structure and solution pH are crucial in binding affinity to diols, which guides their selection for biomaterials applications (Brooks, Deng, & Sumerlin, 2018).
Controlled Delivery for Crop Enhancement : Boron derivatives of 1-MCP offer better controlled delivery and selective application in agriculture, potentially protecting crops from drought conditions and increasing crop yields (Sarker, Fan, & Liu, 2015).
Mecanismo De Acción
Direcciones Futuras
Boronic acids, including “(1-Methylcyclopropyl)boronic acid”, are seeing increasing use in various fields. Their unique properties have inspired the exploration of novel chemistries using boron . Future research will likely continue to explore the potential of boronic acids in various applications, including sensing, drug delivery, and materials chemistry .
Propiedades
IUPAC Name |
(1-methylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2-3-4)5(6)7/h6-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIQFBGFFTXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1(CC1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




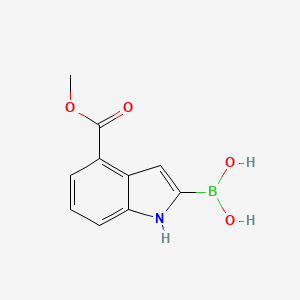


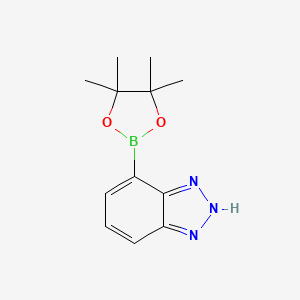
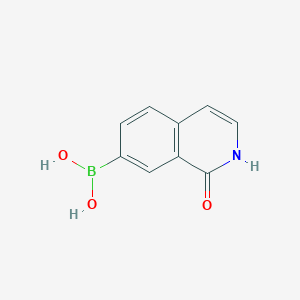
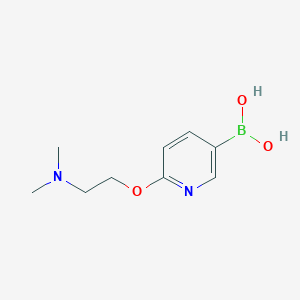
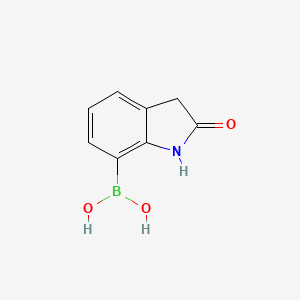

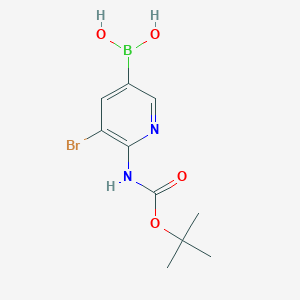
![(4-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B8187555.png)
![Benzo[D]isoxazole-4-boronic acid](/img/structure/B8187558.png)

